molecular formula C17H19N5 B1662156 ABT-724 CAS No. 70006-24-5

ABT-724

Cat. No.: B1662156
CAS No.: 70006-24-5
M. Wt: 293.4 g/mol
InChI Key: FRPJGTNLZNXQEX-UHFFFAOYSA-N
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Description

A-369724 is a chemical compound known for its potential applications in various scientific fields. It is a trihydrochloride salt form of a compound that has been studied for its biological and chemical properties. The compound is recognized for its unique structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of A-369724 involves several synthetic steps. One common method includes the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide with appropriate reagents under controlled conditions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of A-369724 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: A-369724 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used under controlled conditions to oxidize A-369724.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups into the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Animal Studies

Studies conducted on conscious rats have demonstrated that ABT-724 effectively facilitates penile erection when administered subcutaneously (s.c.). The dose-dependent response indicates that the compound can significantly increase intracavernosal pressure, a key factor in achieving and maintaining an erection . Notably, the proerectile effects of this compound are enhanced when combined with sildenafil, a well-known phosphodiesterase type 5 inhibitor .

Table 1: Summary of Animal Study Findings on this compound

Study TypeAdministration MethodEfficacy (Erection Incidence)Key Findings
Conscious Ratss.c. injection77% at 0.03 µmol/kgSignificant increase in intracavernosal pressure; blocked by haloperidol and clozapine .
Combination Studys.c. with sildenafilEnhanced effect observedPotentiation of proerectile effects noted .

Clinical Implications

The favorable side-effect profile of this compound suggests its potential as a treatment option for patients with erectile dysfunction who may not respond well to traditional therapies. Unlike some existing treatments that may cause nausea or other gastrointestinal issues, this compound appears to have minimal adverse effects .

Broader Pharmacological Applications

Beyond its use in ED, this compound has been investigated for its potential role in treating conditions linked to dopaminergic dysfunctions, such as schizophrenia. The D4 receptor has been implicated in cognitive processes and emotional regulation, suggesting that compounds like this compound could contribute to therapeutic strategies aimed at alleviating cognitive deficits associated with psychiatric disorders .

Case Study Overview

A notable study highlighted the effectiveness of this compound in inducing penile erections in rat models without significant side effects, paving the way for future human clinical trials . Although further research is necessary to establish safety and efficacy in human subjects, preliminary findings are encouraging.

Table 2: Overview of Case Studies Related to this compound

Study ReferenceFocus AreaOutcome
Ryu et al., 2016Erectile DysfunctionInduced erections without nausea; potential for human application .
Various Animal StudiesDopaminergic EffectsConfirmed efficacy in enhancing sexual function; minimal side effects observed .

Mechanism of Action

The mechanism of action of A-369724 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

A-369724 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    ABT-724: Another trihydrochloride salt with similar biological activities.

    A-769: A related compound with comparable chemical properties.

Its distinct chemical and biological properties make it a valuable compound for research and development .

Biological Activity

ABT-724 is a selective dopamine D4 receptor partial agonist, primarily investigated for its potential therapeutic applications in erectile dysfunction (ED). This compound has garnered attention due to its unique mechanism of action and favorable side effect profile compared to traditional treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride
  • CAS Number : 587870-77-7
  • Molecular Weight : 320.83 g/mol
  • Purity : ≥99% .

This compound selectively activates dopamine D4 receptors with an effective concentration (EC50) of 12.4 nM and exhibits 61% efficacy compared to dopamine. Notably, it shows no agonist activity at D1, D2, D3, or D5 receptors . The activation of D4 receptors is linked to the facilitation of penile erection, indicating a significant role in the regulation of erectile function.

Table 1: Receptor Activity of this compound

Receptor TypeEC50 (nM)Efficacy (%)Agonist Activity
D412.461Yes
D1>10,000-No
D2>10,000-No
D3>10,000-No
D5>10,000-No

Erectile Function Studies

Research has demonstrated that this compound facilitates penile erection in conscious rats when administered subcutaneously (s.c.). The proerectile effect is dose-dependent and can be blocked by central dopaminergic antagonists such as haloperidol and clozapine but not by the peripheral antagonist domperidone .

Case Study: Dose-Response Analysis

In a study where rats received varying doses of this compound (0.03 μmol/kg s.c.), the following results were observed:

  • Erection Incidence :
    • Control Group: 23%
    • This compound Group: 77%

The latency to induce an erection was recorded at approximately 18.7 minutes post-administration .

Table 2: Erection Incidence by Treatment Group

Treatment GroupErection Incidence (%)Latency (minutes)
Control23N/A
This compound (0.03 μmol/kg)7718.7

Interaction with Other Compounds

This compound has been shown to potentiate the effects of sildenafil, a well-known phosphodiesterase type 5 inhibitor used in ED treatment. When administered together, sildenafil enhances the proerectile effects of this compound significantly in conscious rats .

Table 3: Effects of Combined Treatment

TreatmentErection Incidence (%)
This compound alone77
Sildenafil aloneN/A
This compound + SildenafilSignificantly increased

Side Effects Profile

One notable advantage of this compound is its minimal side effects compared to other treatments for erectile dysfunction. Unlike apomorphine, another dopamine agonist that can induce emesis (vomiting), this compound does not exhibit this adverse effect in animal models .

Properties

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJGTNLZNXQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025592
Record name 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70006-24-5
Record name 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70006-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABT724
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-724
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of 1-(2-pyridyl)piperazine (5.9 g, 36 mmol) in DMF (15 mL) in a large round bottom flask in a water bath at 20° C. was added 2-chloromethylbenzimidazole powder (6 g, 36 mmol) over 2 minutes. Triethylamine (7.5 mL, 1.5 eq) was added, and the reaction was stirred for 16 hours, until TLC indicated complete consumption of starting material. The reaction was then treated with 5 mL of triethylamine followed by the slow dropwise addition of water (70 mL). After one hour, the precipitate was collected by suction filtration and washed with 400 mL of water and dried to give 9 grams of product. The solid was recrystallized twice from boiling n-butanol to give 7.6 grams (72% yield purified) of the title compound as a buff powder. mp 220-221° C. 1H NMR (d6-DMSO, 300 MHz) δ 2.55 (4H, J=4.5 Hz), 3.52 (4H, J=4.5 Hz), 3.77 (s, 2H), 6.62 (1H, J=6.6, 4.5 Hz), 6.81 (1H, J=8.7 Hz), 7.14 (2H, m), 7.41-7.58 (3H, m), 8.09 (1H, J=4.5, 1.8 Hz). MS (DCI/NH3) m/z 294 (M+H)+. Anal. Calcd for C17H19N5: C, 69.60; H, 6.53; N, 23.87. Found: C, 69.47; H, 6.58; N, 23.87.
Quantity
5.9 g
Type
reactant
Reaction Step One
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6 g
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Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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